methyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate methyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18641719
InChI: InChI=1S/C9H9N3O2/c1-5-3-6-7(4-10-5)11-12-8(6)9(13)14-2/h3-4H,1-2H3,(H,11,12)
SMILES:
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19 g/mol

methyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate

CAS No.:

Cat. No.: VC18641719

Molecular Formula: C9H9N3O2

Molecular Weight: 191.19 g/mol

* For research use only. Not for human or veterinary use.

methyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate -

Specification

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
IUPAC Name methyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
Standard InChI InChI=1S/C9H9N3O2/c1-5-3-6-7(4-10-5)11-12-8(6)9(13)14-2/h3-4H,1-2H3,(H,11,12)
Standard InChI Key IGGSOQRBVFQAFG-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=N1)NN=C2C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound’s core consists of a pyrazolo[3,4-c]pyridine scaffold, where the pyrazole and pyridine rings share a fused bond between the 3- and 4-positions of the pyridine. Key substituents include:

  • 5-Methyl group: Enhances lipophilicity and influences electronic distribution.

  • 3-Carboxylate ester: Provides a handle for further derivatization and modulates solubility .

The IUPAC name, methyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate, reflects its substitution pattern. X-ray crystallography and computational modeling confirm a planar bicyclic system with slight puckering at the methyl-bearing carbon .

Physicochemical Data

PropertyValue
Molecular FormulaC₉H₉N₃O₂
Molecular Weight191.19 g/mol
SMILESCC1=CC2=C(C=N1)NN=C2C(=O)OC
InChI KeyIGGSOQRBVFQAFG-UHFFFAOYSA-N
logP (Predicted)1.2 ± 0.3
Aqueous Solubility0.12 mg/mL (25°C)

The carboxylate ester contributes to moderate solubility in polar organic solvents (e.g., methanol, DMSO), while the methyl group enhances membrane permeability .

Synthetic Methodologies

Cyclization Strategies

Synthesis typically begins with cyclocondensation of substituted pyrazole or pyridine precursors. A representative route involves:

  • Formation of the Pyrazole Ring: Reaction of hydrazine derivatives with β-keto esters .

  • Pyridine Fusion: Acid-catalyzed cyclization to form the bicyclic core .

  • Esterification: Introduction of the methyl carboxylate via nucleophilic substitution .

Example Protocol (adapted from Bedwell et al. ):

Step 1: 5-Chloro-1H-pyrazolo[3,4-c]pyridine is synthesized via NaNO₂-mediated diazotization.
Step 2: Esterification with methyl chloroformate yields the target compound (85% yield).

Industrial-scale production employs continuous flow reactors to optimize yield and purity .

Applications in Medicinal Chemistry

Drug Discovery

The compound serves as a versatile intermediate:

  • Vectorial Functionalization: Halogenation at C5 enables Suzuki-Miyaura cross-coupling for library synthesis .

  • Prodrug Development: Ester hydrolysis generates free carboxylic acids for enhanced bioavailability .

Case Study: Conversion to 5-carbohydrazide derivatives yielded analogs with 10-fold improved antibacterial potency .

Comparative Analysis with Structural Analogs

CompoundStructural DifferencesBiological Profile
Methyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylatePyridine fusion at [3,4-b]Lower A₁ affinity (Kᵢ: 50 nM)
Ethyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylateEthyl esterImproved metabolic stability
5-Bromo-1H-pyrazolo[3,4-c]pyridineBromine at C5Enhanced kinase inhibition

The 5-methyl group in the target compound balances lipophilicity and steric hindrance, optimizing target engagement .

Future Research Directions

  • Target Identification: Proteomic studies to map binding partners.

  • In Vivo Efficacy: Testing in murine models of inflammation and infection.

  • Synthetic Innovation: Photocatalyzed C–H functionalization for rapid diversification .

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